molecular formula C10H7FO5S B12522054 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- CAS No. 820209-56-1

2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-

Cat. No.: B12522054
CAS No.: 820209-56-1
M. Wt: 258.22 g/mol
InChI Key: RTZHQHZZVSZRSK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position and a methylsulfonyl group at the 4th position, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- typically involves the introduction of the fluorine and methylsulfonyl groups onto the benzopyran core. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as Selectfluor is used to introduce the fluorine atom. The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and methylsulfonyl groups can be substituted under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The methylsulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the methylsulfonyl group can yield a hydroxyl derivative, while reduction can lead to the formation of a dihydro derivative.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine and methylsulfonyl groups in 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- makes it unique compared to other benzopyran derivatives. These functional groups can significantly alter the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.

Properties

CAS No.

820209-56-1

Molecular Formula

C10H7FO5S

Molecular Weight

258.22 g/mol

IUPAC Name

(6-fluoro-2-oxochromen-4-yl) methanesulfonate

InChI

InChI=1S/C10H7FO5S/c1-17(13,14)16-9-5-10(12)15-8-3-2-6(11)4-7(8)9/h2-5H,1H3

InChI Key

RTZHQHZZVSZRSK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=O)OC2=C1C=C(C=C2)F

Origin of Product

United States

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